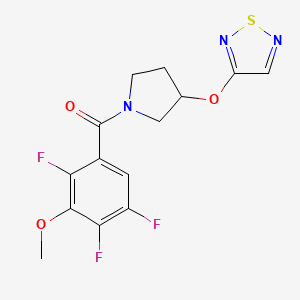
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is a synthetic compound characterized by its multifaceted molecular structure. Known for its applications in various fields of scientific research, this compound demonstrates noteworthy chemical stability and reactivity, making it a significant subject of study in modern chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of the compound (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is the enzyme GAC (kidney glutaminase isoform C) . This enzyme plays a crucial role in the metabolism of cancer cells, particularly in the growth of triple-negative MDA-MB-231 breast cancer cells .
Mode of Action
The compound this compound interacts with its target, the GAC enzyme, by inhibiting its enzymatic activity . This inhibition results in a decrease in the growth of cancer cells .
Biochemical Pathways
The compound this compound affects the glutaminolysis pathway, which is a metabolic pathway that cancer cells often rely on for their growth and survival . By inhibiting the GAC enzyme, the compound disrupts this pathway, leading to downstream effects that include a reduction in cancer cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound include improved ClogPs and microsomal stability . These properties contribute to the compound’s bioavailability, making it more effective in reaching its target and exerting its inhibitory effect .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the enzymatic activity of GAC and the subsequent reduction in the growth of cancer cells . These effects are particularly notable in the context of triple-negative MDA-MB-231 breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone typically involves a multi-step organic synthesis process. Starting with the preparation of intermediate compounds, each step is carefully monitored and optimized to ensure high yield and purity. Reaction conditions include controlled temperature, specific catalysts, and solvents conducive to the formation of the desired bonds and functional groups.
Industrial Production Methods: Scaling up the synthesis to an industrial level requires further optimization of reaction conditions to achieve cost-effectiveness and efficiency. This involves using large-scale reactors, continuous flow systems, and automated processes to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, which can alter its functional groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be utilized to modify the electron density around the molecular framework, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where certain functional groups are replaced by others, often using specific reagents and catalysts.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as sodium borohydride for reduction processes. Substitution reactions may involve nucleophiles or electrophiles under controlled pH and temperature conditions.
Major Products Formed: The major products of these reactions include a variety of derivatives that retain the core structure of the compound while exhibiting modified functional groups. These derivatives expand the compound’s utility in further applications and studies.
Scientific Research Applications
The compound finds extensive use in scientific research across multiple disciplines:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Used in biochemical assays and as a probe in molecular biology to study protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the development of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.
Comparison with Similar Compounds
Uniqueness: Compared to similar compounds, (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone stands out due to its distinctive thiadiazole and trifluoromethoxyphenyl groups. These groups confer unique chemical properties, such as enhanced stability and reactivity under specific conditions.
Similar Compounds: Other compounds with similar structures include:
(3-((1,2,5-Oxadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
(3-((1,2,5-Thiadiazol-3-yl)oxy)piperidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone These compounds share core structural elements but differ in certain functional groups or ring systems, impacting their chemical behavior and applications.
Properties
IUPAC Name |
[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c1-22-13-11(16)8(4-9(15)12(13)17)14(21)20-3-2-7(6-20)23-10-5-18-24-19-10/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFOTZQMQYELQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CCC(C2)OC3=NSN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2440482.png)
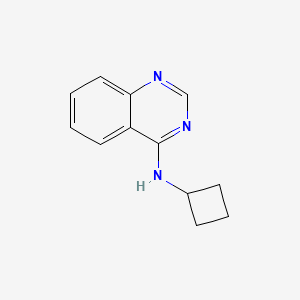
![6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2440486.png)
![1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE](/img/structure/B2440487.png)
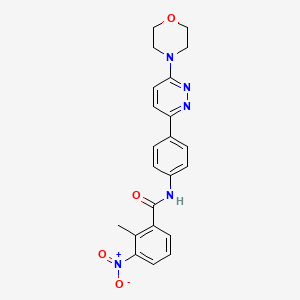
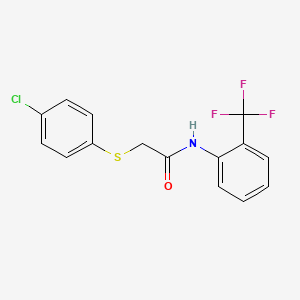
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2440492.png)

![N-[(4-Chlorophenyl)methyl]-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2440496.png)
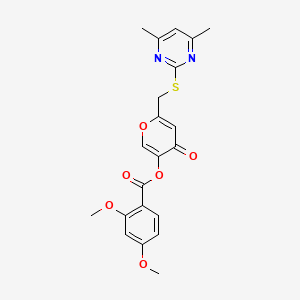
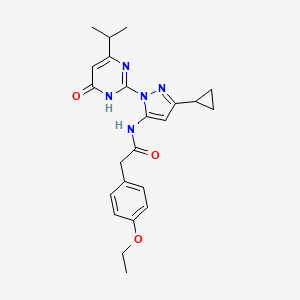
![methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate](/img/structure/B2440503.png)
![1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B2440504.png)
![(E)-but-2-enedioic acid;N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B2440505.png)
